21-Dehydro Betamethasone 17-Valerate
Description
Properties
Molecular Formula |
C₂₇H₃₅FO₆ |
|---|---|
Molecular Weight |
474.56 |
Synonyms |
9α-Fluoro-11β-hydroxy-16β-methyl-17α-valeryloxy-3,20-dioxopregna-1,4-dien-21-al; |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Strategies for 21 Dehydro Betamethasone 17 Valerate
Advanced Synthetic Routes to the Pregnane (B1235032) Core Structure
The synthesis of the steroidal backbone, specifically the pregnane core, is the foundational stage for producing betamethasone (B1666872) and its derivatives. Modern synthetic strategies often commence from readily available steroid intermediates derived from natural sources, such as diosgenin (B1670711) or sitosterol. A notable advanced route begins with 9α-hydroxyandrost-4-ene-3,17-dione (9αOH-AD), which can be produced through microbial hydroxylation of androstenedione (B190577) (AD). researchgate.netresearchgate.net This starting material is advantageous as it already incorporates the 9α-hydroxyl group, a key precursor for the essential 9α-fluoro substituent.
The construction of the pregnane side chain at C-17 is a critical sequence. Traditional methods often involved hazardous reagents like potassium cyanide. More contemporary and safer approaches have been developed. For instance, one innovative route installs the 17-side chain using 2-chlorovinyl ethyl ether. wikipedia.org This method avoids the toxicity associated with cyanide while efficiently building the necessary carbon framework.
Another critical feature of the betamethasone core is the introduction of the Δ¹,⁴-diene system in the A-ring, which enhances its glucocorticoid activity. While chemical dehydrogenation using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is common, it can be harsh. A significant advancement from an industrial and environmental perspective is the use of microbial fermentation for this step. wikipedia.org Specific microorganisms can perform the 1,2-dehydrogenation under mild conditions, offering high selectivity and reducing the reliance on aggressive chemical oxidants. These strategies, which combine chemical and biotechnological steps, represent the forefront of efficient and sustainable pregnane core synthesis. researchgate.netwikipedia.org
Selective Esterification at the 17-Alpha Position
The introduction of the valerate (B167501) ester at the 17α-hydroxyl group is a key derivatization step that yields betamethasone 17-valerate. This esterification significantly enhances the lipophilicity and therapeutic potency of the corticosteroid. The primary challenge in this synthesis is achieving selective esterification at the tertiary 17α-hydroxyl group in the presence of the primary 21-hydroxyl group and the secondary 11β-hydroxyl group.
A highly effective method for this selective esterification involves the use of orthoesters. A patented process describes reacting betamethasone with trimethyl orthovalerate in the presence of an acid catalyst, such as p-toluenesulfonic acid, in a solvent like tetrahydrofuran (B95107) (THF). google.comscbt.com This reaction proceeds through a cyclic orthoester intermediate which, upon controlled hydrolysis with an aqueous acid, yields the desired 17α-monoester with high selectivity and in good yield. google.comscbt.comnih.gov The reaction is typically performed under an inert atmosphere to prevent side reactions. google.comscbt.com
An alternative strategy leverages the steric hindrance around the 11β-hydroxyl group. By using bulky acylating reagents, it is possible to preferentially target the more accessible hydroxyl groups. scilit.com However, for producing the 17-monoester, the orthoester method provides a more direct and industrially viable route. google.comnih.gov It is also crucial to control reaction conditions to prevent acyl migration. Studies on the degradation of betamethasone 17-valerate show that under certain pH and temperature conditions, the valerate group can migrate from the 17α position to the 21-position, forming the more thermodynamically stable betamethasone 21-valerate. researchgate.netnih.govmaynoothuniversity.ie Therefore, the synthesis and purification processes are designed to minimize this isomerization.
| Parameter | Condition | Reference |
| Starting Material | Betamethasone | google.com, nih.gov |
| Reagent | Trimethyl orthovalerate | google.com, nih.gov |
| Catalyst | p-Toluenesulfonic acid | google.com |
| Solvent | Tetrahydrofuran (THF) | google.com |
| Temperature | 20-25 °C | google.com |
| Yield | High (e.g., 80-83.2%) | google.com |
| This interactive table summarizes typical reaction conditions for the selective synthesis of Betamethasone 17-Valerate. |
Targeted Oxidation and Dehydrogenation at the 21-Position for Aldehyde Formation
The synthesis of 21-Dehydro Betamethasone 17-Valerate requires the selective oxidation of the primary 21-hydroxyl group of betamethasone 17-valerate to an aldehyde. pharmaffiliates.com This transformation must be conducted under mild conditions to avoid over-oxidation to the corresponding carboxylic acid and to prevent degradation of the sensitive corticosteroid structure, including the α-ketol side chain and the Δ¹,⁴-diene system.
Several modern oxidation methods are suitable for this purpose. The Dess-Martin periodinane (DMP) oxidation is a highly effective choice. wikipedia.orgorganic-chemistry.orgwikipedia.org DMP is known for its mild reaction conditions (typically at room temperature in chlorinated solvents like dichloromethane), high chemoselectivity for primary alcohols, and tolerance of a wide array of functional groups. wikipedia.orgwikipedia.org This makes it ideal for complex molecules like betamethasone 17-valerate.
Another widely used method is the Swern oxidation, which employs dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by a hindered base like triethylamine. wikipedia.orgbyjus.com This procedure is also very mild and efficient for converting primary alcohols to aldehydes, operating at low temperatures (e.g., -78 °C) to ensure selectivity. wikipedia.org
| Oxidation Method | Reagents | Typical Conditions | Key Advantages | Reference |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temperature | Mild, high yield, chemoselective | wikipedia.org, wikipedia.org |
| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | CH₂Cl₂, -78 °C to Room Temp | Mild, avoids toxic metals, wide scope | wikipedia.org, byjus.com |
| NHPI-Catalyzed Electro-oxidation | N-Hydroxyphthalimide (NHPI) | Constant current, aqueous media | "Green" method, recyclable catalyst | organic-chemistry.org |
| This interactive table compares modern methods for the selective oxidation of primary alcohols to aldehydes, applicable to the synthesis of this compound. |
The key challenge is the selective oxidation of the primary C21-OH in the presence of the secondary C11-β-OH. Generally, primary alcohols are more reactive towards oxidation than secondary alcohols. With carefully chosen reagents and controlled stoichiometry, such as using just over one equivalent of the oxidant, it is possible to achieve high selectivity for the C21-aldehyde. The use of protecting groups for the 11β-hydroxyl is a theoretical option but would add steps to the synthesis and is often unnecessary with modern, selective oxidizing agents. organic-chemistry.org
Stereoselective Synthesis of Fluoro and Methyl Substitutions
Two key structural features that impart high potency to betamethasone are the 9α-fluoro atom and the 16β-methyl group. The introduction of these substituents must be highly stereoselective to ensure the correct configuration for biological activity.
The 9α-fluoro group is typically introduced via the ring-opening of a 9,11β-epoxide intermediate with a source of fluoride (B91410), such as hydrogen fluoride (HF). wikipedia.org The epoxide is formed from a precursor with a Δ⁹⁽¹¹⁾ double bond. The stereochemistry of the epoxide opening is controlled to yield the desired 9α-fluoro and 11β-hydroxyl configuration.
The synthesis of the 16β-methyl group is more complex. A common strategy involves starting with a 16-dehydropregnane derivative and performing a conjugate addition of a methyl group. However, a more sophisticated route involves the stereoselective methylation of a 17-keto steroid to introduce a 16α-methyl group first, for example, using methyl bromide (CH₃Br) with a strong base like lithium diisopropylamide (LDA). researchgate.netwikipedia.org This 16α-methyl intermediate is then epimerized to the thermodynamically more stable 16β-configuration. This epimerization can be achieved under specific reaction conditions, thus ensuring the correct stereochemistry required for betamethasone. wikipedia.org This multi-step approach provides excellent control over the final stereochemical outcome. researchgate.netwikipedia.org
Optimization of Reaction Conditions and Yield for Industrial Production (Academic Perspective)
One significant optimization strategy is the use of "one-pot" or tandem reactions, where multiple transformations are carried out in the same reaction vessel without isolating intermediates. For instance, a patent for a related synthesis describes combining an epoxidation and a hydrolysis step into a single operation, which improves the yield and simplifies the process. wikipedia.org
Improving the yield of individual steps is also critical. For the synthesis of betamethasone 17-valerate, research has focused on optimizing solvent systems and purification methods. A patented method achieved yields of over 80% by using THF as the reaction solvent and developing a specific crystallization procedure involving methanol (B129727), water, and acetic acid to obtain a high-purity product. google.comscbt.com
Molecular Structure and Conformational Analysis of 21 Dehydro Betamethasone 17 Valerate
Detailed Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and characterization of complex organic molecules like 21-Dehydro Betamethasone (B1666872) 17-Valerate. While specific spectral data for this particular derivative is not widely published, a comprehensive analysis can be inferred from the well-documented spectra of the parent compound, Betamethasone 17-Valerate, and by considering the electronic and structural effects of the C-21 aldehyde group.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 21-Dehydro Betamethasone 17-Valerate, both ¹H and ¹³C NMR would be crucial for confirming the structural integrity and identifying the specific protons and carbons.
In the ¹H NMR spectrum, the presence of the aldehyde proton at the C-21 position would be a key diagnostic signal, expected to appear significantly downfield, typically in the range of 9.5-10.0 ppm, due to the deshielding effect of the carbonyl group. The remaining steroid skeleton would exhibit a complex series of multiplets in the upfield region.
The ¹³C NMR spectrum would corroborate the presence of the aldehyde, with the C-21 carbon signal appearing in the highly deshielded region of 190-200 ppm. The other carbon signals would be consistent with the betamethasone steroid nucleus and the valerate (B167501) side chain.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Nuclei in this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-21 | 9.5 - 10.0 | - |
| C-21 | - | 190 - 200 |
| C-3 (C=O) | - | ~186 |
| C-5 | - | ~171 |
| C-1 | ~7.2 | ~152 |
| C-4 | ~6.2 | ~128 |
| C-2 | ~6.0 | ~123 |
| H-11 (CH-OH) | ~4.1 | ~68 |
| C-17 | - | ~90 |
| Valerate CH₂ | 0.9 - 2.5 | 14 - 35 |
| Valerate C=O | - | ~173 |
Note: These are predicted values based on the structure and data from related compounds. Actual experimental values may vary.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. For this compound, the molecular ion peak [M]+ would be observed at m/z 474.56.
The fragmentation pattern would be expected to show characteristic losses. The valerate side chain is a likely point of initial fragmentation. Cleavage of the ester bond could lead to a fragment corresponding to the loss of the valeryl group (C5H9O) or valeric acid (C5H10O2). Further fragmentation of the steroid core would follow established pathways for corticosteroids. In a high-resolution mass spectrum of the closely related Betamethasone 17-valerate, the exact mass was determined to be 476.2574171. massbank.eu The fragmentation of this parent compound in an LC-ESI-QTOF MS2 experiment with a collision energy of 10 eV provided insight into its structure. massbank.eu
Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment |
| 474.56 | [M]+ (Molecular Ion) |
| 445.53 | [M - CHO]+ (Loss of formyl radical) |
| 373.44 | [M - C5H9O2]+ (Loss of valeric acid) |
| 355.43 | Further fragmentation of the steroid nucleus |
Note: Predicted fragmentation is based on common fragmentation pathways for similar structures.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show strong absorption bands characteristic of its functional groups.
A study on Betamethasone 17-valerate showed a UV absorption maximum at 240 nm in ethanol. chemrxiv.orgresearchgate.net This absorption is due to the π → π* transition of the conjugated enone system in Ring A of the steroid nucleus. chemrxiv.orgresearchgate.net this compound would be expected to have a very similar UV-Vis spectrum, as the chromophore responsible for this absorption is unaltered.
Table 3: Expected Infrared Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (from C-11 OH) | 3200 - 3600 (broad) |
| C-H stretch (aldehyde) | 2820 - 2880 and 2700 - 2760 |
| C=O stretch (aldehyde, C-21) | 1720 - 1740 |
| C=O stretch (ester, valerate) | ~1735 |
| C=O stretch (ketone, C-3) | ~1665 |
| C=C stretch (conjugated) | ~1620 and ~1600 |
| C-F stretch | 1000 - 1400 |
Confocal Raman Microspectroscopy for Solid-State Characterization
Confocal Raman microspectroscopy is a powerful non-destructive technique for studying the solid-state properties of pharmaceutical compounds. While no specific studies using this technique on this compound were found, research on the related Betamethasone 17-valerate has utilized Raman spectroscopy to investigate its distribution in skin formulations. nih.gov For this compound, Raman spectroscopy could be employed to study its polymorphic forms, crystallinity, and distribution within a solid matrix. The Raman spectrum would show peaks corresponding to the vibrational modes of the molecule, complementing the information obtained from IR spectroscopy. Key expected Raman shifts would include those for the C=C and C=O stretching vibrations.
Stereochemical Assignment and Chirality
This compound retains the same complex stereochemistry of the parent betamethasone molecule. The steroid nucleus contains multiple chiral centers, leading to its specific three-dimensional structure. The key stereochemical features include:
The β-orientation of the methyl group at C-16.
The β-orientation of the hydroxyl group at C-11.
The α-orientation of the fluorine atom at C-9.
The α-orientation of the valerate ester group at C-17.
These stereochemical assignments are critical for the molecule's biological activity and are determined through advanced analytical techniques such as X-ray crystallography or specific NMR experiments like Nuclear Overhauser Effect (NOE) spectroscopy on the parent compounds or their close analogs. The introduction of the aldehyde at C-21 does not create a new chiral center.
Conformational Dynamics and Energetics
The conformational flexibility of the steroid skeleton and the C-17 side chain plays a significant role in the molecule's interaction with biological receptors. The four-ring steroid nucleus is relatively rigid, but some conformational flexibility exists, particularly in the A-ring.
The C-17 side chain, which includes the valerate group and the C-21 aldehyde, has a higher degree of conformational freedom. The rotation around the C-17-C-20 bond and the bonds within the valerate chain will be influenced by steric and electronic factors. The presence of the C-21 aldehyde, as opposed to a hydroxymethyl group, will alter the local electronic environment and may influence the preferred conformation of the side chain. Computational modeling and advanced NMR techniques could be used to investigate the conformational dynamics and determine the lowest energy conformations of this compound. Studies on the thermal degradation of Betamethasone 17-valerate indicate that it can isomerize to Betamethasone 21-valerate, suggesting a degree of conformational rearrangement is possible. nih.govresearchgate.net
Structure Activity Relationship Sar of 21 Dehydro Betamethasone 17 Valerate and Steroidal Analogues
Influence of the 9-Fluoro Substitution on Steroid Receptor Binding
The introduction of a fluorine atom at the 9-alpha position is a hallmark of potent synthetic glucocorticoids. This single substitution significantly enhances anti-inflammatory activity compared to non-fluorinated counterparts like hydrocortisone. Research suggests that the high electronegativity of the fluorine atom influences the electronic environment of the steroid's A-ring and the conformation of the entire molecule. nih.gov This modification is hypothesized to increase the glucocorticoid receptor (GR) binding affinity. nih.gov While fluorine substitution can sometimes lead to a reduction in affinity, the 9α-fluoro group, in particular, is a well-established potentiating feature in corticosteroid design. nih.govscbt.com This enhancement is a critical component contributing to the high potency of the betamethasone (B1666872) series of steroids. researchgate.net
Role of the 16-Beta-Methyl Group in Receptor Selectivity
The stereochemical orientation of substituents at the C-16 position plays a crucial role in differentiating glucocorticoid and mineralocorticoid activity. Betamethasone features a 16-beta-methyl group, which distinguishes it from its epimer, dexamethasone (B1670325) (16-alpha-methyl). Studies comparing these two steroids have shown that the configuration at position 16 can influence the potency of glucocorticoids by modulating the transcriptional activation induced by the glucocorticoid receptor. oatext.com The 16-beta-methyl group is particularly effective at nearly abolishing mineralocorticoid receptor activity, thereby reducing the risk of side effects like sodium and water retention. acs.org This modification is thought to alter the conformation of the D-ring, optimizing its fit within the GR's ligand-binding pocket while hindering interaction with the mineralocorticoid receptor. oatext.com
Impact of the 17-Valerate Ester on Lipophilicity and Receptor Affinity
Esterification of the hydroxyl group at the C-17 position is a common strategy to enhance the topical potency of corticosteroids. The addition of a 17-valerate ester significantly increases the lipophilicity of the steroid molecule. nih.govekb.eg This increased lipid solubility facilitates penetration through the skin and cell membranes to reach the cytosolic glucocorticoid receptors.
Crucially, the elongation of the ester chain at C-17 from a simple acetate (B1210297) to a valerate (B167501) leads to a marked increase in both receptor binding affinity and lipophilicity. nih.govekb.egnih.gov In contrast, esterification at the C-21 position typically decreases receptor affinity compared to the parent alcohol. nih.govnih.gov Studies on cortisol esters demonstrated that while a 21-valerate only modestly restored affinity lost by 21-acetylation, a 17-valerate increased the relative binding affinity more than tenfold compared to the parent cortisol. nih.gov Furthermore, betamethasone 17-valerate is known to be a potent inhibitor of radiolabeled dexamethasone binding to glucocorticoid receptors, with an IC50 value in the nanomolar range. nih.gov This indicates a very high affinity for the receptor, driven by the favorable interactions of the valerate chain within the ligand-binding pocket.
| Compound | Ester Position | Relative Binding Affinity (RBA) vs. Cortisol (RBA=1) |
|---|---|---|
| Cortisol 21-Acetate | C-21 | 0.046 nih.gov |
| Cortisol 21-Valerate | C-21 | 0.32 nih.gov |
| Cortisol 17-Acetate | C-17 | 1.14 nih.gov |
| Cortisol 17-Valerate | C-17 | 11.5 nih.gov |
Effects of the 21-Dehydro (Aldehyde) Group on Receptor Interaction and Biological Response
The presence of an aldehyde at the C-21 position (a 21-dehydro or 21-oxo steroid) represents a significant departure from the typical C-21 hydroxyl or ester group. nih.govebi.ac.uk The 21-aldehyde is a chemically reactive moiety. It is recognized as a primary degradation product of some corticosteroids and can be formed via oxidation. researchgate.net This aldehyde group can be subsequently oxidized to a biologically inactive 17-carboxylic acid, representing a potential deactivation pathway. researchgate.net
The high reactivity of the aldehyde opens up alternative mechanisms of receptor interaction. It has been proposed that the C-21 aldehyde can react with the epsilon-amino group of lysine (B10760008) residues within the glucocorticoid receptor's ligand-binding domain to form a covalent Schiff base. oatext.comnih.govekb.eg This covalent bonding, in contrast to the non-covalent interactions of typical glucocorticoids, could lead to a prolonged or altered biological response. Studies on cortisol have indicated that steroids with a vicinal hydroxyketone moiety can react non-enzymatically with lysine to form such adducts. nih.gov Kinetic studies involving 21-aldehydes of cortisol and other steroids show they are substrates for various enzymes and have significantly different Michaelis constants than their hydroxyl counterparts, indicating a distinct mode of interaction with protein binding sites. nih.gov
Comparative SAR with Betamethasone, Betamethasone 17-Valerate, and Betamethasone 21-Valerate
A comparison of 21-Dehydro Betamethasone 17-Valerate with its close analogues highlights the contribution of each functional group.
Betamethasone: The parent compound possesses high intrinsic glucocorticoid activity due to the 9α-fluoro and 16β-methyl substitutions, which enhance receptor affinity and selectivity. oatext.comacs.org
Betamethasone 17-Valerate: The addition of the 17-valerate ester significantly boosts lipophilicity and receptor binding affinity, making it a highly potent topical agent. nih.govekb.egnih.gov Its metabolism in the skin is reported to be minimal. researchgate.net
Betamethasone 21-Valerate: In contrast, placing the valerate ester at the C-21 position increases lipophilicity but is known to decrease receptor binding affinity relative to the parent betamethasone. nih.govekb.egnih.gov It acts as a prodrug, as it is readily metabolized by skin esterases to release the active betamethasone. researchgate.net
This compound: This molecule combines the potent betamethasone core with the affinity-enhancing 17-valerate ester. The unique 21-aldehyde group introduces chemical reactivity, allowing for potential covalent interaction with the receptor and providing a site for metabolic deactivation to an inactive carboxylic acid. researchgate.netoatext.com
| Compound | Key Structural Features | Impact on Properties |
|---|---|---|
| Betamethasone | 9α-Fluoro, 16β-Methyl, 17-OH, 21-OH | High intrinsic glucocorticoid activity, low mineralocorticoid activity. oatext.comacs.org |
| Betamethasone 17-Valerate | 9α-Fluoro, 16β-Methyl, 17-O-Valerate , 21-OH | Increased lipophilicity and receptor affinity compared to Betamethasone. nih.govekb.egnih.gov |
| Betamethasone 21-Valerate | 9α-Fluoro, 16β-Methyl, 17-OH, 21-O-Valerate | Increased lipophilicity but decreased receptor affinity; acts as a prodrug. nih.govresearchgate.net |
| This compound | 9α-Fluoro, 16β-Methyl, 17-O-Valerate , 21-Aldehyde | High affinity from 17-ester; reactive 21-aldehyde allows for potential covalent binding and metabolic inactivation. researchgate.netoatext.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. ebi.ac.uk In corticosteroid research, QSAR models are developed to predict properties like receptor binding affinity and lipophilicity based on physicochemical descriptors. caymanchem.comacs.orgnih.gov
These models use parameters such as atomic charges, molar refractivity, and lipophilicity (logP) to build mathematical equations that can forecast the activity of novel steroid structures. caymanchem.com Studies have shown that the charges of atoms at key positions of the steroid nucleus, including C3, C4, C5 (A-ring), C9 (B/C ring fusion), and C16 (D-ring), significantly contribute to binding affinity. caymanchem.com QSAR serves as a valuable tool in drug design, allowing for the virtual screening of large libraries of potential steroid analogues to identify candidates with desired properties before undertaking complex chemical synthesis. acs.orgnih.gov
Degradation Pathways and Chemical Stability Studies of 21 Dehydro Betamethasone 17 Valerate
Thermal Degradation Kinetics and Mechanisms
The thermal degradation of 21-Dehydro Betamethasone (B1666872) 17-Valerate proceeds through first-order kinetics. nih.govnih.gov The rate of this degradation is significantly influenced by environmental factors such as temperature, pH, and the polarity of the solvent. Studies show that the apparent first-order rate constants for its thermal degradation range from 0.399 to 9.07 x 10⁻³ h⁻¹. nih.govnih.gov
Formation of Related Compounds (e.g., Isomers, Alcohol Forms)
Under thermal stress, 21-Dehydro Betamethasone 17-Valerate primarily degrades into two major related compounds: Betamethasone 21-Valerate and Betamethasone alcohol. nih.govnih.govresearchgate.net The principal degradation pathway involves an intramolecular transesterification, where the valerate (B167501) acyl group migrates from the C17 position to the more thermodynamically stable C21 position of the steroid structure, forming the isomeric Betamethasone 21-Valerate. researchgate.netresearchgate.net This isomer can then undergo further hydrolysis to yield Betamethasone alcohol. nih.govresearchgate.net The conversion of Betamethasone 21-Valerate to Betamethasone is accelerated in the presence of skin homogenate, which contains esterase enzymes. nih.gov
The formation of these degradation products has been confirmed through validated High-Performance Liquid Chromatography (HPLC) methods. nih.govresearchgate.net
Influence of pH and Solvent Polarity on Thermal Stability
The thermal stability of this compound is highly dependent on the pH of the medium. researchgate.netmaynoothuniversity.ie The compound exhibits maximum stability in an acidic environment, specifically within a pH range of 4.0 to 5.0. nih.govnih.govresearchgate.netresearchgate.net The degradation process is subject to both acid and base catalysis, leading to increased isomerization in more acidic or alkaline conditions. researchgate.netmaynoothuniversity.ie
The polarity of the solvent also plays a crucial role. The compound shows greater stability in polar media compared to non-polar media. researchgate.net The rate of degradation decreases as the polarity of the solvent increases. nih.govnih.gov Consequently, the degradation rate constant is observed to be higher in solvents with a lower dielectric constant. nih.gov
The following table illustrates the distribution of degradation products at different pH values after 10% thermal degradation of Betamethasone 17-Valerate.
| pH | Betamethasone-21-valerate (%) | Betamethasone alcohol (%) |
|---|---|---|
| 2.5 | 8.33 | 0.17 |
| 3.5 | 9.10 | 0.90 |
| 4.5 | 9.55 | 0.45 |
| 5.5 | 9.65 | 0.35 |
Data sourced from Khattak, et al., 2012. researchgate.net
Catalytic Effects on Degradation Processes
The degradation of this compound is susceptible to catalytic influences. As mentioned, the isomerization is catalyzed by both acids and bases. researchgate.netmaynoothuniversity.ie Furthermore, certain formulation excipients can significantly affect the degradation rate. For instance, the concentration of the emulsifier macrogolstearylether-21 in a hydrophilic cream formulation has been shown to directly influence the rate of isomerization. researchgate.netmaynoothuniversity.ie Higher concentrations of the emulsifier lead to a rapid increase in degradation. researchgate.netmaynoothuniversity.ie
Conversely, some substances can inhibit the degradation process. An increase in the concentration and ionic strength of phosphate (B84403) buffer has been found to decrease the rate of thermal degradation. nih.govnih.gov This inhibitory effect is likely due to the deactivation of activated species involved in the degradation pathway. nih.gov
Photodegradation Mechanisms and Products
Exposure to ultraviolet (UV) radiation causes significant decomposition of this compound. nih.govnih.gov The photodegradation pathway involves a rearrangement of the cyclohexadienone moiety, proceeding through a radical mechanism. nih.gov
Identification of Photolumi and Andro Derivatives
Photolytic studies have successfully isolated and characterized the main products of photodegradation. nih.govnih.gov The decomposition of the parent molecule results in the formation of three primary derivatives: "lumi," "photolumi," and "andro" derivatives. nih.govnih.gov
The distribution of these photoproducts can vary depending on the solvent used. For example, after 50% photodegradation, the lumi derivative is typically the main product (ranging from 36.5% to 43.2%), followed by the andro derivative (4.8% to 8.3%) and the photolumi derivative (2.0% to 4.2%). nih.gov The lumi derivative is considered an intermediate which can further transform into the photolumi derivative. nih.gov
Factors Influencing Photostability
Several factors influence the photostability of this compound. The degradation follows first-order kinetics, with rate constants influenced by the surrounding medium. researchgate.netnih.gov
UV Radiation Wavelengths: Studies have utilized UV light in the range of 300-400 nm, including UVB radiation, to induce photodegradation. researchgate.netnih.govnih.gov
Media and Solvents: The rate of photodegradation is dependent on the characteristics of the solvent. A greater decomposition is observed in solvents with a lower dielectric constant, indicating the involvement of a relatively nonpolar excited species. researchgate.netnih.gov The rate of photodegradation in different solvents follows the order: methanol (B129727) > acetonitrile (B52724) > acetonitrile/buffer mixture. nih.gov
Formulation Type: The type of pharmaceutical formulation affects photostability. A comparatively higher rate of photodegradation has been observed in cream formulations compared to gel formulations. researchgate.netnih.gov
Buffer Concentration and Ionic Strength: An increase in the concentration and ionic strength of a phosphate buffer leads to a decrease in the rate of photodegradation. researchgate.netnih.gov This is attributed to the deactivation of the excited state and radical quenching by the buffer ions. researchgate.netnih.gov
The following table summarizes the observed first-order rate constants (k_obs) for photodegradation in different solvents.
| Solvent | k_obs (x 10⁻³ min⁻¹) |
|---|---|
| Methanol | 11.30 |
| Acetonitrile | 10.65 |
| Acetonitrile/Buffer Mixture | 9.29 |
Data sourced from Ahmad, et al., 2014. nih.gov
Oxidative Degradation Pathways
While specific studies on the oxidative degradation of this compound are not extensively detailed in the public literature, the degradation pathways can be inferred from studies on the parent compound, Betamethasone 17-Valerate, and other corticosteroids. Oxidation is a known degradation route for corticosteroids, particularly targeting the dihydroxyacetone side chain at C17. researchgate.net The presence of the 20-keto-21-hydroxyl group is a key factor in their chemical stability. researchgate.net
In related corticosteroids, oxidation can lead to the formation of various degradation products. For instance, studies on other corticosteroids have shown that the C-17 side chain is susceptible to oxidative cleavage. researchgate.net This can result in the formation of a 17-keto steroid. The specific oxidative degradation products of this compound would likely involve modifications to the side chain, potentially leading to a loss of biological activity. Further research is required to fully elucidate the specific oxidative degradation products and mechanisms for this particular compound.
Hydrolytic Stability of the 17-Valerate Ester Linkage
The hydrolysis of the 17-valerate ester linkage in Betamethasone 17-Valerate is a significant degradation pathway, leading to the formation of the less active Betamethasone alcohol. researchgate.netnih.govnih.gov This reaction is influenced by several factors, including pH, temperature, and the composition of the formulation. researchgate.netnih.govnih.gov
Kinetic studies on the thermal degradation of Betamethasone 17-Valerate have shown that the hydrolysis follows first-order kinetics. researchgate.netnih.govnih.gov The rate of this degradation is pH-dependent, with the compound showing maximum stability in the pH range of 4-5. researchgate.netnih.govnih.gov Both specific acid and base catalysis contribute to the hydrolysis of the ester bond. nih.gov
The stability of the 17-valerate ester is also affected by the polarity of the solvent, with degradation rates decreasing as solvent polarity increases. researchgate.netnih.govnih.gov The presence of formulation excipients can also play a crucial role. For instance, the degradation of Betamethasone 17-Valerate has been studied in various media, including creams and gels, where interactions with other components can influence the rate of hydrolysis. nih.gov
Table 1: Influence of pH on the Thermal Degradation of Betamethasone 17-Valerate
| pH | Apparent First-Order Rate Constant (kobs) x 10-3 h-1 | Major Degradation Products |
|---|---|---|
| 2.5 | 9.07 | Betamethasone 21-Valerate, Betamethasone |
| 4.5 | 0.399 | Betamethasone 21-Valerate, Betamethasone |
| 7.5 | 6.54 | Betamethasone 21-Valerate, Betamethasone |
Data derived from studies on Betamethasone 17-Valerate, indicating the V-shaped curve of pH-dependent hydrolysis. researchgate.netnih.gov
Isomerization Phenomena (e.g., Acyl Migration between C17 and C21)
A well-documented and clinically significant degradation pathway for Betamethasone 17-Valerate is the intramolecular acyl migration, or isomerization, of the valerate group from the C17 position to the C21 position, forming Betamethasone 21-Valerate. researchgate.netnih.govmaynoothuniversity.ienih.govmaynoothuniversity.ie This transesterification is of considerable importance because the resulting 21-valerate isomer possesses only a fraction of the therapeutic potency of the parent 17-valerate compound. nih.govmaynoothuniversity.ie
This isomerization is catalyzed by both acids and bases and readily occurs in aqueous environments. nih.govmaynoothuniversity.ie Kinetic studies have demonstrated that this acyl migration is often the predominant degradation pathway compared to the hydrolysis of the ester linkage. maynoothuniversity.ie The formation of Betamethasone 21-Valerate is, therefore, a key indicator of instability in formulations containing Betamethasone 17-Valerate. maynoothuniversity.ie
The rate of this isomerization is significantly influenced by formulation factors. For example, the concentration of emulsifiers, such as macrogolstearylether-20/21, in cream formulations has been shown to have a profound effect on the rate of acyl migration. nih.govmaynoothuniversity.ie Higher concentrations of certain emulsifiers can accelerate the isomerization process, leading to significant degradation within weeks, whereas optimized formulations with lower emulsifier concentrations can maintain stability for several years. nih.govmaynoothuniversity.ie Interestingly, the influence of the emulsifier appears to be independent of the pH of the aqueous phase of the cream. nih.gov
Table 2: Impact of Emulsifier Concentration on Betamethasone 17-Valerate Isomerization in a Cream Formulation
| Emulsifier (S-21) Concentration | Co-emulsifier (CSO) Concentration | Isomer (Betamethasone 21-Valerate) Content after 1 Month at 25°C/60% RH |
|---|---|---|
| High | High | ~3-4% |
| Optimized (1.5%) | Optimized (5.5%) | No apparent increase |
Data from a study on a developmental hydrophilic cream, showing the critical role of excipient concentration on stability. maynoothuniversity.ie
The stability studies of developmental formulations have shown that careful selection and concentration of excipients are paramount to minimizing the formation of the less active Betamethasone 21-Valerate. nih.govmaynoothuniversity.ie
In Vitro Metabolism and Biotransformation of 21 Dehydro Betamethasone 17 Valerate
Enzymatic Hydrolysis by Esterases in Biological Matrices
The primary step in the metabolism of Betamethasone (B1666872) 17-Valerate involves the hydrolysis of its ester groups, a reaction catalyzed by esterase enzymes present in various tissues.
Living Skin Equivalents (LSEs) have been utilized as a model to study the cutaneous metabolism of topically applied corticosteroids. Research using homogenized LSEs has shown that these models possess a significant level of esterase activity. nih.govresearchgate.net Studies on the application of Betamethasone 17-Valerate to LSEs revealed that while the parent compound itself undergoes limited metabolism directly in the skin, its isomer, Betamethasone 21-Valerate, is readily converted to Betamethasone by these skin esterases. researchgate.netnih.gov This indicates that should any isomerization from the 17- to the 21-position occur, the skin has the enzymatic capacity to rapidly hydrolyze the resulting Betamethasone 21-Valerate. nih.govresearchgate.net
One study demonstrated that after applying Betamethasone 17-Valerate to an LSE, a significant portion of the detected corticosteroid in the receptor medium was the unchanged parent drug. researchgate.net This suggests that Betamethasone 17-Valerate is relatively resistant to enzymatic hydrolysis by skin esterases. researchgate.netnih.gov
While specific studies on the metabolism of Betamethasone 17-Valerate in liver microsomes are not extensively detailed in the provided search results, the liver is a primary site for steroid metabolism in the body. It is well-established that the liver contains a high concentration of esterases that can hydrolyze corticosteroid esters. For other corticosteroids, hepatic metabolism is a major route of inactivation and clearance. This process typically involves hydrolysis of ester side chains, followed by further modifications to the steroid backbone.
Identification and Characterization of Primary Metabolites
The primary metabolites of Betamethasone 17-Valerate identified in various studies, including those involving thermal degradation and metabolism in skin models, are Betamethasone 21-Valerate and Betamethasone (as the alcohol). nih.govoup.comnih.gov
The formation of Betamethasone 21-Valerate is often described as a result of intramolecular acyl migration from the C17 to the C21 position. sigmaaldrich.com This isomerization is a key step, as the resulting 21-ester is more susceptible to enzymatic hydrolysis. Subsequent hydrolysis of Betamethasone 21-Valerate by esterases yields the active corticosteroid, Betamethasone.
Table 1: Primary Metabolites of Betamethasone 17-Valerate
| Parent Compound | Metabolite | Metabolic Process |
| Betamethasone 17-Valerate | Betamethasone 21-Valerate | Isomerization (Acyl Migration) |
| Betamethasone 21-Valerate | Betamethasone | Enzymatic Hydrolysis |
Pathways of Further Biotransformation (e.g., Reduction of Aldehyde, Glucuronidation)
Following the initial hydrolysis to Betamethasone, further biotransformation can occur. While specific pathways for Betamethasone originating from Betamethasone 17-Valerate are not detailed in the search results, general corticosteroid metabolism pathways include:
Reduction: The ketone groups on the steroid nucleus can be reduced.
Glucuronidation: The hydroxyl groups can be conjugated with glucuronic acid, which increases water solubility and facilitates excretion.
There is no direct evidence from the search results to suggest the formation of a stable 21-aldehyde ("21-dehydro") metabolite from Betamethasone 17-Valerate under normal physiological conditions. The formation of such an aldehyde is more commonly associated with chemical degradation under specific conditions rather than enzymatic metabolism.
Comparative Metabolism with Betamethasone 17-Valerate and Other Corticosteroids
The metabolism of Betamethasone 17-Valerate can be compared with its isomer, Betamethasone 21-Valerate, and other corticosteroids.
Betamethasone 21-Valerate: As mentioned, Betamethasone 21-Valerate is readily hydrolyzed to Betamethasone in the presence of skin homogenates. nih.govresearchgate.net This contrasts with the relative stability of Betamethasone 17-Valerate under the same conditions. researchgate.net
Betamethasone Dipropionate: This corticosteroid also undergoes hydrolysis, leading to the formation of Betamethasone-17-propionate, Betamethasone-21-propionate, and ultimately Betamethasone alcohol. nih.govoup.com This highlights a similar metabolic fate involving de-esterification for different ester derivatives of Betamethasone.
Other Corticosteroids: The degradation of other corticosteroids can sometimes lead to the formation of 21-aldehyde derivatives, also known as steroid-glyoxals. sigmaaldrich.com However, this is often a result of chemical degradation rather than a primary metabolic pathway.
Molecular Interactions and Receptor Binding Profiling
Binding Affinity to Glucocorticoid Receptors (GR)
The cornerstone of glucocorticoid action is the binding to the cytosolic Glucocorticoid Receptor (GR). The affinity of this binding is a key determinant of the compound's potency. For the parent compound, Betamethasone (B1666872) 17-Valerate, studies have demonstrated a high binding affinity for the GR. It has been shown to inhibit the binding of radiolabeled dexamethasone (B1670325) to GR in both human epidermis and mouse skin, with IC50 values of 5 nM and 6 nM, respectively. medchemexpress.comcaymanchem.com
The esterification of the parent steroid, Betamethasone, at the C17 and C21 positions critically modulates both lipophilicity and receptor affinity. The addition of the valerate (B167501) ester at the C17 position, as in Betamethasone 17-Valerate, enhances its lipophilicity and is associated with a high binding affinity. nih.gov
The modification at the C21 position is crucial. It is known that 21-esters of betamethasone generally exhibit lower binding affinity for the GR than the parent alcohol (Betamethasone). clearsynth.com The introduction of a 21-dehydro group (an aldehyde) represents a more significant chemical alteration than esterification. This change from a hydroxyl group to an aldehyde group alters the hydrogen bonding capacity and the electronic distribution at the C21 position, which would likely lead to a reduced binding affinity for the Glucocorticoid Receptor compared to Betamethasone 17-Valerate.
Table 1: Glucocorticoid Receptor Binding Affinity of Betamethasone Esters and Related Corticosteroids
| Compound | Receptor Source | IC50 (nM) |
|---|---|---|
| Betamethasone 17-Valerate | Human Epidermis | 5 |
| Betamethasone 17-Valerate | Mouse Skin | 6 |
Data for 21-Dehydro Betamethasone 17-Valerate is not available in cited literature. The data presented is for the closely related parent compound.
Ligand-Receptor Complex Formation and Dynamics
The binding of a glucocorticoid ligand to the GR initiates a series of conformational changes, leading to the formation of an active ligand-receptor complex. In its inactive state, the GR resides in the cytoplasm as part of a large multiprotein complex that includes heat shock proteins (HSPs) such as Hsp90 and Hsp70. cleanchemlab.com
Upon binding of a ligand like Betamethasone 17-Valerate, the following is understood to occur:
Ligand Binding: The steroid, being lipophilic, diffuses across the cell membrane and binds to the ligand-binding domain (LBD) of the cytosolic GR.
Conformational Change and HSP Dissociation: This binding event induces a conformational change in the receptor protein, causing the dissociation of the associated heat shock proteins. cleanchemlab.com
Dimerization and Nuclear Translocation: The activated ligand-GR monomers then dimerize and translocate from the cytoplasm into the cell nucleus.
While specific dynamic studies on the this compound complex are not available, this general mechanism is the accepted model for all glucocorticoids. The stability and specific conformation of the resulting complex, however, would be influenced by the 21-dehydro modification, potentially affecting the efficiency of subsequent transcriptional regulation.
Transcriptional Regulation Mechanisms at the Molecular Level
Once inside the nucleus, the glucocorticoid-GR complex modulates gene expression through several mechanisms, which are broadly categorized as transactivation and transrepression. These genomic effects are central to the anti-inflammatory actions of corticosteroids. nih.gov
Transactivation: The GR dimer can directly bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This binding typically increases the transcription of genes, such as those coding for anti-inflammatory proteins like lipocortin-1 (annexin A1). The synthesis of lipocortins is thought to inhibit phospholipase A2, thereby blocking the release of arachidonic acid and the subsequent production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes. sigmaaldrich.com
Transrepression: The anti-inflammatory effects of glucocorticoids are largely attributed to transrepression. In this mechanism, the activated GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). By preventing these factors from binding to their respective DNA response elements, the GR complex effectively shuts down the expression of numerous inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.
Betamethasone and its esters are known to be full agonists for both transactivation and transrepression pathways mediated by the human GR. nih.gov The precise profile of genes regulated by this compound would depend on the stability and conformation of its complex with the GR, but it is presumed to operate via these same fundamental transcriptional mechanisms.
Advanced Analytical Methodologies for Characterization and Quantification
High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Product Profiling
High-Performance Liquid Chromatography (HPLC) stands as a primary analytical tool for the assessment of 21-Dehydro Betamethasone (B1666872) 17-Valerate. ijisrt.comtandfonline.com It is widely utilized for the simultaneous determination of the active pharmaceutical ingredient (API) and its potential impurities or degradation products in various pharmaceutical preparations. oup.comoup.com Reversed-phase HPLC (RP-HPLC) is the most common mode employed for this purpose, offering excellent resolution and sensitivity.
Stability-indicating HPLC methods are particularly important, as they can resolve the parent compound from its degradation products, which is a key requirement for stability studies of pharmaceutical formulations. oup.comoup.com For instance, the thermal degradation of Betamethasone 17-Valerate can lead to the formation of Betamethasone 21-Valerate and Betamethasone alcohol, both of which can be effectively separated and quantified using a validated HPLC method. researchgate.netnih.govresearchgate.net
The selection of chromatographic conditions is critical for achieving the desired separation. Key parameters that are optimized during method development include the type of stationary phase (e.g., C18 column), the composition of the mobile phase (often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), the flow rate, and the detection wavelength (typically around 240 nm in the UV region). nih.govmaynoothuniversity.ie
Interactive Data Table: Typical HPLC Parameters for Betamethasone Valerate (B167501) Analysis
| Parameter | Typical Value/Condition | Source |
|---|---|---|
| Column | C18 (e.g., YMC-Pack Pro, Ascentis Express, Altima) | oup.comoup.comnih.govmaynoothuniversity.ie |
| Mobile Phase | Gradient elution with mixtures of acetonitrile, methanol (B129727), water, and an acid (e.g., phosphoric acid, methanesulfonic acid) | oup.comoup.comresearchgate.net |
| Flow Rate | 0.7 - 1.2 mL/min | oup.comoup.commerckmillipore.com |
| Detection | UV at 235-240 nm | oup.comoup.comnih.gov |
| Column Temperature | 30 - 50°C | nih.govmaynoothuniversity.ie |
Analyzing 21-Dehydro Betamethasone 17-Valerate in complex matrices such as creams, ointments, and lotions presents unique challenges due to the presence of various excipients that can interfere with the analysis. oup.comoup.comnih.gov Therefore, the development of robust sample preparation techniques and validated HPLC methods is essential for accurate quantification.
Sample preparation for semi-solid dosage forms often involves an extraction step to separate the API from the formulation base. semanticscholar.org This can be achieved by dissolving the sample in a suitable solvent system, followed by filtration or centrifugation to remove insoluble excipients. oup.com
The validation of these methods is performed according to the guidelines of the International Conference on Harmonisation (ICH). oup.com Key validation parameters include:
Linearity: The method should demonstrate a linear relationship between the concentration of the analyte and the detector response over a specified range. nih.gov
Accuracy: The accuracy of the method is determined by recovery studies, where a known amount of the analyte is spiked into the sample matrix and the percentage recovery is calculated.
Precision: This is assessed by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method, which should be within acceptable limits.
Specificity: The method must be specific for the analyte, meaning it can differentiate the analyte from other components in the sample, such as impurities, degradation products, and excipients. nih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.govwjpsonline.com
While HPLC with UV detection is suitable for quantification, the identification of unknown impurities, metabolites, and degradation products often requires more sophisticated techniques. Coupling HPLC with tandem mass spectrometry (HPLC-MS/MS) provides a powerful tool for this purpose. researchgate.netnih.gov This technique combines the separation capabilities of HPLC with the high sensitivity and structural information provided by mass spectrometry.
HPLC-MS/MS can be used to differentiate between isomers, such as Betamethasone 17-Valerate and Betamethasone 21-Valerate, which may not be easily resolved by chromatography alone. nih.gov The fragmentation patterns obtained in the MS/MS spectra provide unique fingerprints for each compound, allowing for their unambiguous identification. This is particularly useful in the analysis of counterfeit drugs and in metabolic studies. nih.govnih.gov
Spectrophotometric Assays (e.g., UV-Vis) for Quantitative Determination
UV-Visible spectrophotometry offers a simpler, more cost-effective, and rapid alternative to HPLC for the quantitative determination of this compound in pharmaceutical formulations. ijisrt.comijisrt.comchemrxiv.orgresearchgate.net This method is based on the principle that the compound absorbs light at a specific wavelength in the UV region.
For Betamethasone 17-Valerate, the maximum absorbance (λmax) is typically observed at around 240 nm. ijisrt.comijisrt.comchemrxiv.orgresearchgate.net The assay involves dissolving the sample in a suitable solvent, such as absolute ethanol or sulfuric acid, and measuring the absorbance at the predetermined λmax. ijisrt.comijisrt.comchemrxiv.orgresearchgate.netymerdigital.com The concentration of the drug is then calculated using a calibration curve prepared from standard solutions.
The method is validated for linearity, accuracy, and precision to ensure its reliability. ijisrt.comchemrxiv.orgresearchgate.net For instance, a developed spectrophotometric method for Betamethasone 17-Valerate in creams demonstrated good linearity in the concentration range of 0.006 mg/ml to 0.014 mg/ml with a high coefficient of determination (R² = 0.9995). ijisrt.comijisrt.comchemrxiv.orgresearchgate.net
Interactive Data Table: Validation Parameters of a UV-Vis Spectrophotometric Method for Betamethasone 17-Valerate
| Validation Parameter | Result | Source |
|---|---|---|
| λmax | 240 nm | ijisrt.comijisrt.comchemrxiv.orgresearchgate.net |
| Solvent | Absolute Ethanol | ijisrt.comijisrt.comchemrxiv.orgresearchgate.net |
| Linearity Range | 0.006 - 0.014 mg/mL | ijisrt.comijisrt.comchemrxiv.orgresearchgate.net |
| Coefficient of Determination (R²) | 0.9995 | ijisrt.comijisrt.comchemrxiv.orgresearchgate.net |
| Limit of Detection (LOD) | 3.828 × 10⁻⁴ mg/mL | ijisrt.com |
Chromatographic Techniques for Separation of Isomers and Related Substances
The separation of isomers and other closely related substances is a critical aspect of the analysis of this compound. The presence of isomers, such as Betamethasone 21-Valerate, can impact the therapeutic efficacy of the product, as different isomers can have varying levels of biological activity. nih.gov
Reversed-phase HPLC is the most widely used chromatographic technique for this purpose. nih.gov By carefully optimizing the chromatographic conditions, baseline separation of isomers can be achieved. For example, a Zorbax Eclipse XDB or Luna C8 column with a gradient elution of ammonium acetate (B1210297) and acetonitrile has been shown to effectively separate epimers and isomers of betamethasone and its esters. nih.gov
In addition to HPLC, other chromatographic techniques like High-Performance Thin-Layer Chromatography (HPTLC) have also been developed for the estimation of Betamethasone Valerate. wjpsonline.com HPTLC offers advantages such as high sample throughput and low solvent consumption. A developed HPTLC method for Betamethasone Valerate used a mobile phase of Ethyl Acetate: n-Heptane: Toluene: Ethanol (5.1:2.4:1.2:0.3 v/v/v/v) and showed good linearity in the range of 1-9 μg/ml. wjpsonline.com
Advanced Microscopic Techniques for Crystalline Form Analysis
The crystalline form of an active pharmaceutical ingredient can significantly influence its physical properties, such as solubility, dissolution rate, and stability. Advanced microscopic techniques are employed to study the morphology and crystal structure of corticosteroids like this compound.
Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography, shape, and size of crystals. researchgate.net For instance, SEM has been used to characterize the crystals of various corticosteroids, revealing distinct shapes such as triangular, hexagonal, and octagonal forms. researchgate.net This information is valuable for understanding the physical characteristics of the drug substance and for monitoring any changes in crystalline form during manufacturing or storage.
In addition to SEM, other microscopic techniques such as polarized light microscopy can be used to study the birefringence of crystals, which is a characteristic property of crystalline materials. nih.gov These techniques, often used in conjunction with other analytical methods like X-ray diffraction, provide a comprehensive understanding of the solid-state properties of the compound.
Computational Chemistry and Molecular Modeling Studies
In Silico Prediction of Receptor Binding and Affinity
The biological activity of 21-Dehydro Betamethasone (B1666872) 17-Valerate is contingent upon its binding to the glucocorticoid receptor (GR). In silico methods are instrumental in predicting the binding affinity of corticosteroids to the GR, thereby providing a theoretical measure of their potency. These computational approaches, such as counterpropagation artificial neural networks (CPANN), utilize a set of molecular descriptors to build classification models that can distinguish between binders and non-binders or even classify them by affinity. nih.gov For instance, models developed for GR agonists have shown high levels of accuracy, correctly classifying known ligands with a high degree of success in cross-validation studies. nih.gov
The binding affinity of corticosteroids is influenced by specific structural modifications. nih.gov For 21-Dehydro Betamethasone 17-Valerate, key structural features inherited from the betamethasone scaffold are critical for high-affinity binding. These include the fluorination at the C9 position and the methyl group at C16. Experimental studies on related compounds show that esterification at the C17 and C21 positions significantly impacts affinity. nih.gov While a 21-hydroxyl group generally increases affinity, esterification at this position can sometimes lower it. nih.gov Conversely, the presence of a long-chain ester at C17, such as the valerate (B167501) group in this compound, is known to substantially increase both lipophilicity and binding affinity for the receptor. nih.gov
The defining feature of this molecule, the aldehyde group at the C21 position (resulting from the "21-dehydro" modification), introduces a point of structural and electronic difference compared to its parent compound, Betamethasone 17-Valerate. In silico predictions would analyze how this aldehyde group interacts with the GR's ligand-binding pocket. The oxygen atom of the aldehyde can act as a hydrogen bond acceptor, potentially forming key interactions with amino acid residues in the receptor, which would be a primary determinant of its predicted binding affinity.
| Structural Feature | Predicted Influence on GR Binding Affinity | Basis for Prediction |
|---|---|---|
| Pregnane (B1235032) Steroid Core | Provides the fundamental scaffold for fitting into the GR ligand-binding pocket. | General structure of all corticosteroids. |
| 9α-Fluoro Group | Increases affinity by altering the electronic properties of the steroid A-ring. | Known effect in synthetic corticosteroids like Dexamethasone (B1670325) and Betamethasone. |
| 16β-Methyl Group | Enhances glucocorticoid selectivity and affinity while minimizing mineralocorticoid activity. | Established structure-activity relationship for the betamethasone series. |
| 17-Valerate Ester | Significantly increases lipophilicity and affinity. nih.gov | Studies on 17α- and 21-esters of corticosteroids show a correlation between ester chain length, lipophilicity, and affinity. nih.gov |
| 21-Aldehyde Group | Potential to act as a hydrogen bond acceptor, influencing interaction with key receptor residues. The overall effect depends on the specific geometry of the binding pocket. | Inference from the chemical properties of an aldehyde group. |
Molecular Dynamics Simulations of Ligand-Receptor Interactions
Molecular dynamics (MD) simulations offer a dynamic view of the interaction between this compound and the glucocorticoid receptor. While specific MD studies on this exact compound are not publicly available, the methodology is well-established for the corticosteroid class. iapchem.org An MD simulation would begin with a docked pose of the ligand within the GR's binding pocket, derived from a crystal structure of a related agonist like dexamethasone. nih.gov The entire system, including the protein, the ligand, and surrounding water molecules, is then allowed to move over time according to the laws of physics.
These simulations, typically spanning nanoseconds to microseconds, would reveal crucial information about the stability of the ligand-receptor complex. Key insights from such a simulation would include:
Conformational Stability: Assessing whether the ligand remains stably bound in its initial predicted orientation or if it undergoes significant conformational changes.
Key Amino Acid Interactions: Identifying the specific amino acid residues that form persistent hydrogen bonds, hydrophobic interactions, or van der Waals contacts with the ligand. For example, residues like Gln570, Arg611, and Gln642 are known to be critical for binding other glucocorticoids and would be expected to interact with the oxygen atoms of the C3-ketone, C17-ester, and C21-aldehyde of this compound.
Water Dynamics: Understanding the role of water molecules at the binding interface, which can mediate interactions between the ligand and the receptor.
Binding Free Energy Calculations: Using techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), the simulation trajectory can be used to calculate a more accurate estimate of the binding free energy, providing a quantitative measure of affinity.
Prediction of Metabolic Soft Spots and Degradation Pathways
In silico tools for metabolism prediction, such as MetaSite, are designed to identify the most probable sites on a molecule that are susceptible to metabolism by cytochrome P450 (CYP) enzymes. nih.govresearchgate.net These programs work by considering the chemical reactivity of different parts of the molecule and their accessibility to the active site of metabolic enzymes. researchgate.net For this compound, several "metabolic soft spots" can be predicted.
The primary predicted sites of metabolism would include:
The C21-Aldehyde: Aldehydes are metabolically active functional groups. This site is a prime candidate for either oxidation to a carboxylic acid (21-oic acid) by aldehyde dehydrogenase or reduction to a primary alcohol, which would yield Betamethasone 17-Valerate.
The C17-Valerate Ester: The ester bond is susceptible to hydrolysis by esterase enzymes present in the skin and liver, which would cleave the valerate group to yield 21-Dehydro Betamethasone. nih.gov Studies on the parent compound, Betamethasone 17-Valerate, indicate it is relatively stable against enzymatic degradation in the skin. nih.gov
The Steroid Core: The steroid nucleus itself can undergo hydroxylation by CYP enzymes at various positions, although this is generally a slower metabolic pathway compared to the modification of more reactive functional groups.
Chemical degradation pathways are also relevant. The dihydroxyacetone side chain of many corticosteroids is known to be unstable and can undergo rearrangement. scirp.orgscirp.org The C21-aldehyde of this compound makes it susceptible to reactions like the Mattox rearrangement under certain conditions. scirp.org
| Predicted Soft Spot | Potential Metabolic/Degradation Reaction | Enzymes/Conditions | Predicted Product(s) |
|---|---|---|---|
| C21-Aldehyde | Oxidation | Aldehyde Dehydrogenase | Betamethasone 17-valerate-21-oic acid |
| C21-Aldehyde | Reduction | Aldo-Keto Reductase | Betamethasone 17-Valerate |
| C17-Valerate Ester | Hydrolysis | Esterases (e.g., in skin, liver) | 21-Dehydro Betamethasone |
| Steroid Ring System | Hydroxylation (e.g., at C6) | Cytochrome P450 enzymes (e.g., CYP3A4) | Hydroxylated metabolites |
| Side Chain (C17-C21) | Chemical Rearrangement | Alkaline or acidic conditions | Various degradation products |
Docking Studies and Pharmacophore Modeling
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. A docking study of this compound into the GR ligand-binding pocket would provide a static snapshot of the most likely binding mode. Based on studies of other glucocorticoids, the docking would likely show the steroid core lodged deep within the hydrophobic pocket, with specific hydrogen bonds anchoring the molecule. Key interactions would be expected between the C3-ketone and the C21-aldehyde with polar residues in the receptor. nih.gov
Pharmacophore modeling defines the essential three-dimensional arrangement of chemical features that a molecule must possess to be recognized by a specific receptor. nih.gov For glucocorticoid receptor agonists, a well-defined pharmacophore model exists. It typically includes:
Two Hydrogen Bond Acceptors: Corresponding to the C3-ketone and the oxygen at C20 (or in this case, C21).
A Hydrogen Bond Donor: Corresponding to the C11-hydroxyl group.
Multiple Hydrophobic/Aromatic Regions: Corresponding to the steroid ring system. nih.gov
This compound fits this pharmacophore model well. The C3-ketone and the C21-aldehyde oxygen serve as hydrogen bond acceptors, the C11-hydroxyl is a donor, and the steroidal backbone provides the necessary hydrophobic character. The bulky C17-valerate group would occupy a large hydrophobic pocket, contributing significantly to the binding affinity. Virtual screening using such a pharmacophore model could identify other novel compounds with potentially similar activity. nih.gov
Quantitative Structure-Property Relationship (QSPR) for Stability and Reactivity
Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a compound with its physical or chemical properties. While specific QSPR models for the stability of this compound have not been published, the methodology could be applied to predict its stability and reactivity.
A QSPR model for predicting the hydrolytic stability of the C17-valerate ester could be developed using a series of related corticosteroid esters. The model would use calculated molecular descriptors as independent variables. Relevant descriptors would include:
Electronic Descriptors: Such as the partial charge on the ester carbonyl carbon, which influences its susceptibility to nucleophilic attack.
Steric Descriptors: Like molecular volume or specific steric parameters (e.g., Taft's Es), which describe the bulkiness around the ester group that might hinder the approach of water or enzymes.
Topological Descriptors: Which encode information about molecular size and branching.
Similarly, a QSPR model could predict the reactivity of the C21-aldehyde. Descriptors such as the lowest unoccupied molecular orbital (LUMO) energy could be correlated with the aldehyde's reactivity towards nucleophiles. By building such models, one could computationally screen virtual analogues of this compound to identify structures with potentially enhanced chemical stability while retaining the desired receptor binding characteristics. Studies on the stability of various corticosteroids in different formulations have shown that factors like pH, excipients, and temperature are critical, and QSPR could help in understanding the intrinsic molecular properties that contribute to this stability. scirp.orgnih.gov
Future Research Directions and Potential Applications in Chemical Biology
Elucidation of Novel Biotransformation Pathways
The biotransformation of corticosteroids is a critical area of study, influencing their efficacy and clearance. While the metabolism of parent compounds like Betamethasone (B1666872) 17-Valerate is partially understood, the pathways for its impurities, such as 21-Dehydro Betamethasone 17-Valerate, remain largely unexplored.
Future research would focus on delineating the specific metabolic fate of this compound. Given its structure, which features a dehydro modification at the C-21 position, its biotransformation is likely to differ from the parent compound. The primary degradation pathways for Betamethasone 17-Valerate involve isomerization to Betamethasone 21-Valerate and subsequent hydrolysis to betamethasone alcohol. nih.govresearchgate.net Studies using in vitro models, such as human liver microsomes or living skin equivalents (LSEs), would be essential. sigmaaldrich.comnih.govnih.gov Such investigations could reveal novel enzymatic reactions, for instance, reduction of the dehydro group by specific reductases, followed by hydrolysis via esterases present in the skin and other tissues. nih.gov
The bioconversion of steroids can also be explored using microbial systems, which are known to perform a wide range of transformations. researchgate.net Subjecting this compound to various microbial cultures could uncover unique metabolites, providing insights into potential mammalian metabolic routes and generating novel steroid derivatives.
Development of Highly Sensitive Analytical Techniques for Trace Analysis
The presence of impurities, even at trace levels, can impact the quality and safety of pharmaceutical products. nih.gov Therefore, the development of highly sensitive and specific analytical methods for quantifying this compound is a crucial research direction.
High-Performance Liquid Chromatography (HPLC) is a foundational technique for steroid analysis. nih.govtaylorfrancis.com However, for trace-level detection required for impurity profiling, more advanced methods are necessary. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and specificity. nih.govlongdom.org Future research would involve creating a dedicated LC-MS/MS method for this compound. This would entail optimizing chromatographic conditions to separate it from the active pharmaceutical ingredient (API) and other related substances, such as Betamethasone 21-Valerate and Betamethasone. oup.com
Method development would also focus on sample preparation techniques like Solid-Phase Extraction (SPE) to concentrate the analyte and remove interfering matrix components, particularly from complex biological samples. nih.gov For steroids that exhibit poor ionization, chemical derivatization can be employed to add a chargeable moiety, significantly enhancing detection sensitivity in the mass spectrometer. longdom.orgresearchgate.net The validation of such a method according to International Council for Harmonisation (ICH) guidelines would ensure its accuracy, precision, and robustness for routine quality control and research applications. researchgate.net
| Technique | Principle | Application for this compound | Potential Advantages |
|---|---|---|---|
| HPLC-UV | Separation based on polarity, detection via UV absorbance. | Initial purity testing and quantification at higher concentrations. nih.gov | Widely available, robust for routine analysis. |
| UPLC-MS/MS | High-resolution separation coupled with mass-based detection and fragmentation. | Trace quantification in pharmaceutical formulations and biological matrices. nih.govresearchgate.net | High sensitivity, specificity, and structural confirmation. |
| GC-MS | Separation of volatile compounds, followed by mass spectrometry. | Analysis of derivatized steroid to identify and quantify impurities. nih.gov | Excellent chromatographic resolution for complex mixtures. |
| SFC | Supercritical Fluid Chromatography for chiral and achiral separations. | Separation of stereoisomers. | Fast, green alternative to normal-phase HPLC. |
Design of Next-Generation Steroid Analogues with Tailored Properties
This compound can serve as a chemical scaffold for the synthesis of next-generation steroid analogues. The goal of such synthetic programs is to create molecules with improved therapeutic indices, such as enhanced anti-inflammatory activity with reduced systemic side effects. nih.govthieme-connect.com
One strategy involves modifying the steroid's D-ring and side-chain, as these regions are crucial for receptor binding and activity. nih.gov Using this compound as a starting point, chemists could explore reactions that modify the dehydro position or alter the 17-valerate ester. For example, the synthesis of novel thioether or arylpyrazolo steroids has been shown to modulate glucocorticoid receptor (GR) activity. thieme-connect.comnih.gov These modifications can lead to selective glucocorticoid receptor modulators (SGRMs) that preferentially induce transrepression (the mechanism for anti-inflammatory effects) over transactivation (associated with metabolic side effects). thieme-connect.comnih.gov
Another promising approach is the "antedrug" concept, where potent steroids are designed to undergo rapid metabolic inactivation upon entering systemic circulation. nih.gov this compound could be a lead compound for developing such antedrugs, where its unique structure is engineered for controlled instability in the bloodstream while maintaining high potency at the site of application.
Role as a Research Tool in Steroid Biochemistry and Physiology
Beyond its role as an impurity standard in quality control, this compound has potential as a specialized research tool in chemical biology. sigmaaldrich.comgesundheitsindustrie-bw.de Its structure, subtly different from the parent drug, can be used to probe the intricacies of steroid-receptor interactions.
The compound could be employed in competitive binding assays to determine its affinity for the glucocorticoid (GR) and mineralocorticoid (MR) receptors. nih.gov Comparing its binding affinity to that of Betamethasone 17-Valerate and other corticosteroids would provide valuable structure-activity relationship (SAR) data. This information helps to map the ligand-binding pocket of the receptors, revealing how specific functional groups contribute to binding energy and specificity. mdpi.com
Furthermore, if labeled with a radioisotope or a fluorescent tag, this compound could be developed into a chemical probe. sigmaaldrich.com Such probes are invaluable for visualizing receptor distribution in tissues, studying receptor trafficking within cells, and identifying novel steroid-binding proteins.
Investigation of Stereoisomeric Effects on Molecular Recognition
Stereochemistry is a critical determinant of a steroid's biological activity. nih.gov The rigid, four-ring structure of the steroid nucleus contains multiple chiral centers, leading to various possible stereoisomers. britannica.com The specific three-dimensional arrangement of atoms dictates how the molecule fits into the ligand-binding pocket of its receptor. nih.govmdpi.com
Future research should involve the stereoselective synthesis of different isomers of this compound. The biological activity of these distinct stereoisomers could then be evaluated. It is well-established that even minor changes in stereochemistry can dramatically alter a ligand's affinity and efficacy at the GR. nih.gov For example, studies on non-steroidal GR agonists have shown that different stereoisomers can elicit significantly different levels of transrepression. nih.gov
By systematically synthesizing and testing the stereoisomers of this compound, researchers could gain deeper insights into the precise structural requirements for molecular recognition by corticosteroid receptors. This knowledge is fundamental to the rational design of more selective and potent steroid-based therapeutics. Molecular docking studies could further complement these experimental findings by modeling the interactions of each stereoisomer within the receptor's active site. mdpi.com
Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Betamethasone |
| Betamethasone 17-Valerate |
| Betamethasone 21-Valerate |
| Cortisol |
| Cortisone (B1669442) |
| Prednisolone |
| Prednisone (B1679067) |
Q & A
Basic: What analytical methods are recommended for distinguishing between betamethasone 17-valerate and its positional isomer 21-valerate in pharmaceutical formulations?
Answer: Reverse-phase HPLC coupled with electrospray ionization mass spectrometry (HPLC/ESI-MS) is the gold standard for differentiating betamethasone esters. Using a Zorbax Eclipse XDB or Luna C8 column with a step gradient of 0.05 M ammonium acetate and acetonitrile achieves baseline resolution. The relative abundance of the m/z 279 ion in tandem MS further distinguishes these isomers . Additionally, ¹⁹F-NMR can resolve structural differences, with distinct chemical shifts for 17- and 21-valerate esters .
Basic: How does the metabolism of betamethasone 17-valerate differ from its 21-valerate counterpart in dermal models?
Answer: In living skin equivalents (LSE), betamethasone 21-valerate undergoes rapid hydrolysis by skin esterases to release free betamethasone, while 17-valerate remains largely intact due to slower enzymatic degradation. For example, 72-hour diffusion studies show >50% of 17-valerate persists unmetabolized, compared to complete conversion of 21-valerate . This disparity arises from esterase specificity for the 21-position, validated via LSE homogenate assays .
Advanced: When designing in vitro experiments to assess the metabolic stability of betamethasone 17-valerate in skin equivalents, what methodological considerations are critical to avoid confounding results from chemical degradation?
Answer: Control experiments must differentiate enzymatic vs. non-enzymatic degradation. Incubate 17-valerate with and without LSE homogenate; chemical degradation (half-life ~8 hours) is independent of esterase activity. Use parallel assays with 21-valerate as a positive control for enzymatic hydrolysis. Quantify parent drug and metabolites via normal-phase HPLC with rigorous stability-indicating conditions .
Advanced: How can researchers resolve contradictions in reported metabolic pathways of betamethasone 17-valerate across different experimental models (e.g., skin homogenate vs. whole-tissue studies)?
Answer: Discrepancies arise from tissue-specific esterase distribution and experimental design. In homogenates, esterase activity is homogenously distributed, accelerating 21-valerate metabolism. In intact LSE, stratified enzyme localization slows hydrolysis. Validate findings using dual models: homogenate for enzyme kinetics and whole-tissue for physiologically relevant diffusion-metabolism interplay .
Basic: What are the primary impurities to monitor in betamethasone 17-valerate formulations according to pharmacopeial standards?
Answer: USP-NF specifies limits for related compounds:
- Betamethasone 21-valerate (Impurity A): NMT 0.5%
- 9α-Bromobetamethasone 17-valerate (Impurity D): NMT 0.10%
- Unspecified impurities: NMT 0.1%
Analytical methods must resolve these using chromatographic conditions validated per ICH guidelines .
Advanced: What strategies should be employed to validate impurity quantification methods for betamethasone 17-valerate when pharmacopeial limits for unspecified impurities are revised?
Answer: Revise method validation parameters to include:
- Forced degradation studies (acid/base/oxidative stress) to identify potential degradation products.
- Robustness testing against minor variations in mobile phase composition and column temperature.
- Cross-validation with orthogonal techniques (e.g., LC-MS/MS for low-abundance impurities) to ensure specificity at the 0.1% threshold .
Basic: What in vivo models have been used to evaluate the anti-inflammatory efficacy of betamethasone 17-valerate, and what dosing considerations are critical?
Answer: Rat endotoxin-induced uveitis (EIU) models demonstrate dose-dependent inhibition of aqueous humor cell infiltration (0.01–1.0% topical instillation). Systemic administration (1 mg/kg) shows adrenal suppression, necessitating localized delivery to minimize off-target effects . In human trials, 5 mg retention enemas for proctocolitis achieve efficacy with reduced systemic absorption compared to prednisolone enemas .
Advanced: How does the choice of corticosteroid ester (e.g., 17-valerate vs. dipropionate) influence experimental outcomes in models of inflammatory diseases, and how should this be accounted for in study design?
Answer: Ester choice impacts potency, metabolism, and receptor interactions. For example, betamethasone dipropionate antagonizes the anti-inflammatory effects of free betamethasone in IL-8 release assays, likely due to competitive receptor binding. In contrast, 17-valerate acts as a prodrug with slower release kinetics. Studies must include both ester and free drug controls, and monitor metabolite profiles to avoid misinterpretation of efficacy data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
